![molecular formula C16H14ClNO4 B5618122 4-chloro-2-[(4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B5618122.png)

4-chloro-2-[(4-ethoxybenzoyl)amino]benzoic acid

Vue d'ensemble

Description

Synthesis Analysis

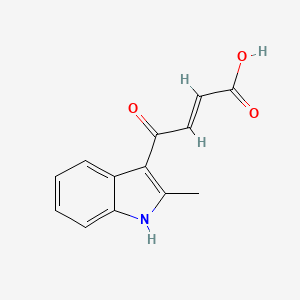

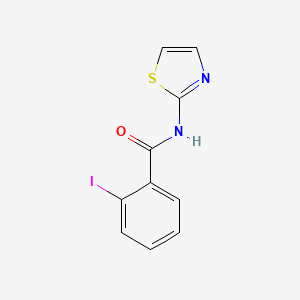

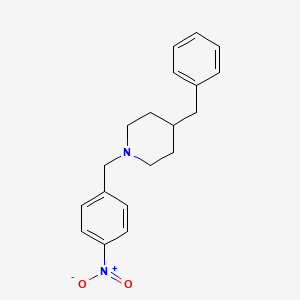

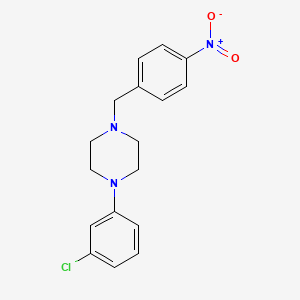

The synthesis of compounds related to 4-chloro-2-[(4-ethoxybenzoyl)amino]benzoic acid involves multi-step chemical reactions, starting from basic benzoic acid derivatives and proceeding through several intermediates. For instance, Kato and Morie (1996) described a methodology for synthesizing a derivative of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzoic acid, which is a benzoic acid part of the metabolites, through a series of reactions starting from o-vanillin acetate (Kato & Morie, 1996).

Molecular Structure Analysis

The molecular structure of derivatives of 4-chloro-2-[(4-ethoxybenzoyl)amino]benzoic acid, such as 4-({(Z)-5-[(Z)-3-Ethoxy-4-hydroxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid, showcases an essentially planar structure, demonstrating the complexity and precision in the molecular architecture of such compounds (Kosma, Selzer, & Mereiter, 2012).

Chemical Reactions and Properties

Research has identified various chemical reactions and properties of related compounds, including oxidative coupling reactions that efficiently proceed in the presence of a rhodium/copper catalyst system, demonstrating the compound's reactivity and potential for synthesizing heterocyclic compounds (Shimizu, Hirano, Satoh, & Miura, 2009).

Physical Properties Analysis

The study of physical properties, such as crystal structures and solubility, is crucial for understanding the behavior of 4-chloro-2-[(4-ethoxybenzoyl)amino]benzoic acid derivatives in various conditions. For example, the crystalline structure of certain derivatives has been extensively analyzed, highlighting the role of hydrogen bonding in the crystal packing of these compounds (Yeong, Chia, Quah, & Tan, 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical groups and potential for forming complexes with metals, have been explored. Studies have shown that derivatives of 4-chloro-2-[(4-ethoxybenzoyl)amino]benzoic acid can serve as ligands forming complexes with metals, which could have implications for their use in various chemical applications (Vellaiswamy & Ramaswamy, 2017).

Applications De Recherche Scientifique

Photodecomposition Studies

Crosby and Leitis (1969) studied the ultraviolet irradiation of chlorobenzoic acids, including compounds similar to 4-chloro-2-[(4-ethoxybenzoyl)amino]benzoic acid. They found that irradiation led to the replacement of chlorine by hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid itself. This research is significant for understanding the photodecomposition properties of chlorobenzoic acids (Crosby & Leitis, 1969).

Synthesis of Derivatives

Kato and Morie (1996) described the synthesis of compounds related to 4-chloro-2-[(4-ethoxybenzoyl)amino]benzoic acid. Their research focused on synthesizing derivatives for metabolic studies of mosapride, a gastroprokinetic agent. This research contributes to the understanding of the synthesis and potential applications of similar compounds (Kato & Morie, 1996).

Application in Polyaniline Doping

Amarnath and Palaniappan (2005) reported on using benzoic acids, including derivatives similar to 4-chloro-2-[(4-ethoxybenzoyl)amino]benzoic acid, as dopants for polyaniline. Their study showed that these compounds could significantly modify the properties of polyaniline, a conducting polymer. This research is important for the development of advanced materials and electronics (Amarnath & Palaniappan, 2005).

Oxidative Coupling in Chemical Synthesis

Shimizu, Hirano, Satoh, and Miura (2009) explored the oxidative coupling of benzoic acids, including those structurally related to 4-chloro-2-[(4-ethoxybenzoyl)amino]benzoic acid. Their research aimed to synthesize various heterocyclic compounds, which are important in pharmaceuticals and agrochemicals. This work provides valuable insights into the chemical synthesis and potential applications of these compounds (Shimizu et al., 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-2-[(4-ethoxybenzoyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO4/c1-2-22-12-6-3-10(4-7-12)15(19)18-14-9-11(17)5-8-13(14)16(20)21/h3-9H,2H2,1H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCPKJKONPARHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-[(4-ethoxybenzoyl)amino]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyrimidine-4,6-diamine](/img/structure/B5618044.png)

![1-(2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B5618062.png)

![5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5618079.png)

![4-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5618085.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5618090.png)

![2-(2-furyl)-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-2-oxoacetamide](/img/structure/B5618105.png)

![N-(1-{2-[cyclohexyl(methyl)amino]-4-methylpyrimidin-5-yl}ethyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5618114.png)

amino]acetic acid](/img/structure/B5618131.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[3-(1H-tetrazol-1-yl)propyl]piperidine](/img/structure/B5618141.png)

![N-[3-(2-furyl)propyl]-1-methyl-2-azepanecarboxamide](/img/structure/B5618142.png)